Desbenzyl IBP
Overview
Description
Desbenzyl IBP is an organophosphorus compound known for its diverse applications in various fields. It is a derivative of phosphorothioic acid and is characterized by the presence of two isopropyl groups attached to the phosphorus atom. This compound is commonly used in the synthesis of other chemicals and has significant industrial and agricultural applications.
Preparation Methods
Desbenzyl IBP can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyl phosphite with sulfur. The reaction typically occurs under controlled conditions, such as in the presence of a catalyst and at elevated temperatures. The industrial production of diisopropylthiophosphate often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed to ensure high efficiency and yield .
Chemical Reactions Analysis
Desbenzyl IBP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to diisopropylphosphate by the action of oxidizing agents such as hydrogen peroxide. Reduction reactions can lead to the formation of diisopropylphosphine. Substitution reactions often involve the replacement of one of the isopropyl groups with another substituent, such as an alkyl or aryl group. Common reagents used in these reactions include halogens, acids, and bases .
Scientific Research Applications
Desbenzyl IBP has numerous scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds. In biology, it is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase. In medicine, diisopropylthiophosphate derivatives are explored for their potential use as therapeutic agents. Industrially, it is used as a flotation agent in mineral processing and as an additive in lubricants and pesticides .
Mechanism of Action
The mechanism of action of diisopropylthiophosphate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects. The pathways involved in its action include the inhibition of enzyme activity and the disruption of normal neurotransmission .
Comparison with Similar Compounds
Desbenzyl IBP is similar to other organophosphorus compounds, such as diethylthiophosphate and dimethylthiophosphate. it is unique in its specific structure, which includes two isopropyl groups. This structural difference can influence its reactivity and applications. For instance, diisopropylthiophosphate may have different solubility properties and reactivity compared to its diethyl and dimethyl counterparts. Similar compounds include diethylthiophosphate, dimethylthiophosphate, and diisopropylphosphite .
Properties
IUPAC Name |
hydroxy-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSWUJJTYUNDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196324 | |
Record name | Diisopropylthiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-44-6 | |
Record name | O,O-Bis(1-methylethyl) phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4486-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropylthiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropylthiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.